

Confirming the Structure of Synthesized 10-Nonadecanone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10-Nonadecanone**

Cat. No.: **B1346682**

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For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized compounds is a critical step in ensuring data integrity and reproducibility. This guide provides a comprehensive comparison of spectroscopic data for the synthesized ketone, **10-Nonadecanone**, against a positional isomer, 2-Nonadecanone, and a potential synthetic precursor, 10-Nonadecanol. Detailed experimental protocols and a clear workflow are presented to aid in the unambiguous structural elucidation of **10-Nonadecanone**.

The successful synthesis of **10-Nonadecanone** ($C_{19}H_{38}O$), a long-chain saturated ketone, requires meticulous purification and subsequent structural verification. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. By comparing the spectral data of the synthesized product with known standards and potential impurities, researchers can confidently confirm the correct molecular structure.

Spectroscopic Data Comparison

The following tables summarize the expected and comparative spectroscopic data for **10-Nonadecanone**, 2-Nonadecanone, and 10-Nonadecanol, obtained from the Spectral Database for Organic Compounds (SDBS).

Table 1: 1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Functional Group Protons	Chemical Shift (δ ppm)	Multiplicity
10-Nonadecanone	-CH ₂ -C(=O)-	2.39	Triplet
-CH ₂ - chain	1.26	Multiplet	
-CH ₃	0.88	Triplet	
2-Nonadecanone	-C(=O)-CH ₃	2.13	Singlet
-CH ₂ -C(=O)-	2.41	Triplet	
-CH ₂ - chain	1.25	Multiplet	
-CH ₃ (terminal)	0.88	Triplet	
10-Nonadecanol	-CH(OH)-	3.58	Multiplet
-CH ₂ - chain	1.28	Multiplet	
-OH	~1.6 (variable)	Singlet (broad)	
-CH ₃	0.88	Triplet	

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Carbon Atom	Chemical Shift (δ ppm)
10-Nonadecanone	C=O (C-10)	211.9
-CH ₂ -C(=O)- (C-9, C-11)	42.8	
-CH ₂ - chain	31.9, 29.6, 29.3, 24.0, 22.7	
-CH ₃ (C-1, C-19)	14.1	
2-Nonadecanone	C=O (C-2)	209.5
-C(=O)-CH ₃ (C-1)	29.8	
-CH ₂ -C(=O)- (C-3)	43.8	
-CH ₂ - chain	31.9, 29.7, 29.6, 29.4, 29.3, 24.2, 22.7	
-CH ₃ (C-19)	14.1	
10-Nonadecanol	-CH(OH)- (C-10)	72.0
-CH ₂ -CH(OH)- (C-9, C-11)	37.5	
-CH ₂ - chain	31.9, 29.7, 29.4, 25.8, 22.7	
-CH ₃ (C-1, C-19)	14.1	

Table 3: IR Spectroscopic Data (Wavenumber cm^{-1})

Compound	Functional Group	Characteristic Absorption (cm^{-1})
10-Nonadecanone	C=O Stretch	1715
C-H Stretch (alkane)	2918, 2850	
2-Nonadecanone	C=O Stretch	1719
C-H Stretch (alkane)	2918, 2850	
10-Nonadecanol	O-H Stretch (alcohol)	~3330 (broad)
C-H Stretch (alkane)	2918, 2850	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions (m/z)
10-Nonadecanone	282	155, 127, 57, 43
2-Nonadecanone	282	267, 58, 43
10-Nonadecanol	284	266, 157, 129

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reliable comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the synthesized **10-Nonadecanone** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the range of 0-10 ppm.
 - Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans will be required compared to ^1H NMR (e.g., 1024 or more).
 - Set the spectral width to cover the range of 0-220 ppm.

2. Infrared (IR) Spectroscopy

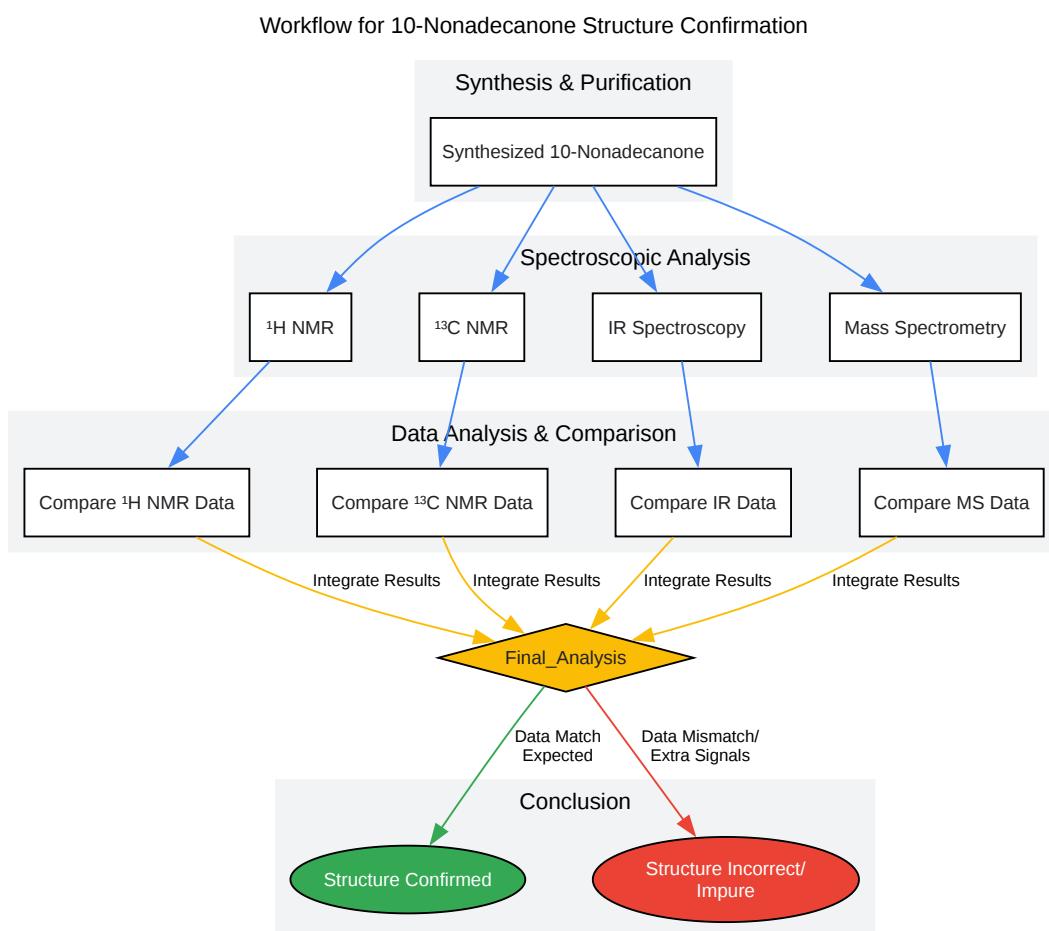
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat (for liquids or low-melting solids): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
 - KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.
- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
- Acquisition:
 - Inject the sample into the GC-MS system.
 - Use an appropriate temperature program for the GC to ensure good separation.
 - Acquire the mass spectrum using electron ionization (EI) at 70 eV.
 - Scan a mass range of approximately m/z 40-400.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of synthesized **10-Nonadecanone** using the described spectroscopic methods.



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Caption: Workflow for Spectroscopic Confirmation of **10-Nonadecanone**.

By systematically following this workflow and comparing the acquired spectroscopic data with the reference tables, researchers can achieve a high degree of confidence in the structural identity and purity of their synthesized **10-Nonadecanone**. The absence of characteristic peaks for potential impurities, such as the broad O-H stretch in the IR spectrum for 10-Nonadecanol, and the correct fragmentation pattern in the mass spectrum, further solidifies the structural assignment.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com